1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Catalog No.
S699197
CAS No.
935292-72-1
M.F
C9H10INO
M. Wt
275.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

CAS Number

935292-72-1

Product Name

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

IUPAC Name

1-(2-amino-5-iodo-3-methylphenyl)ethanone

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

InChI

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3

InChI Key

CMTQUQVDGXZSQS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)C)I

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)C)I

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a chemical compound with the molecular formula C9H10INOC_9H_{10}INO and a molecular weight of 275.09 g/mol. It is characterized by the presence of an amino group, an iodine atom, and a methyl group on a phenyl ring, contributing to its unique properties. The compound is known for its potential applications in biochemical research and drug development, particularly in proteomics studies due to its ability to interact with various biological targets .

The reactivity of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group may undergo condensation reactions. Additionally, the iodine atom can facilitate electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis. Specific reactions include:

  • Nucleophilic substitution: Reaction with alkyl halides to form amines.
  • Condensation: Formation of imines or enamines with carbonyl compounds.

The synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Iodination: Starting from 3-methylphenol, iodination can be performed using iodine monochloride in an organic solvent to introduce the iodine atom at the desired position.
  • Amination: The introduction of the amino group can be achieved via reductive amination using ammonia or an amine under acidic conditions.
  • Ethanone formation: The final step involves the reaction with ethanoyl chloride or acetic anhydride to yield the ethanone derivative.

These methods highlight its synthetic accessibility and potential for modification .

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone has several applications:

  • Biochemical Research: Used as a reagent in proteomics to study protein interactions and modifications.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects against various diseases.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.

Interaction studies involving 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary data suggest it may interact with proteins involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions fully .

Several compounds share structural similarities with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-(2-Amino-4-methylphenyl)-1-ethanone122710-21-80.95Lacks iodine; different position of amino group
1-(3-Amino-4-methylphenyl)-1-ethanone17071-24-80.95Different amino group position
1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one870679-59-70.93Contains a tetrahydro structure; distinct ring system

These compounds illustrate variations in functional groups and structural configurations that influence their chemical behavior and biological activity, setting them apart from 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone .

XLogP3

2.5

Wikipedia

1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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